molecular formula C44H32N4 B1590808 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin CAS No. 2669-65-0

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin

Cat. No. B1590808
CAS RN: 2669-65-0
M. Wt: 616.7 g/mol
InChI Key: DZHWYXCUXNAHCI-UHFFFAOYSA-N
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Description

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is a synthetic tetrapyrrole compound. It has a molecular formula of C44H32N4 and an average mass of 616.752 Da .


Synthesis Analysis

Tetraphenylporphyrin was first synthesized in 1935 by Rothemund, who caused benzaldehyde and pyrrole to react in a sealed bomb at 150 °C for 24 hours . Adler and Longo modified the Rothemund method by allowing benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141 °C) open to the air .


Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is characterized by a molecular formula of C44H32N4 . The average mass is 616.752 Da and the monoisotopic mass is 616.262695 Da .


Physical And Chemical Properties Analysis

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin has a molecular formula of C44H32N4 . It has an average mass of 616.752 Da and a monoisotopic mass of 616.262695 Da .

Scientific Research Applications

Photodynamic Therapy

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin derivatives have shown promise as photosensitizers in photodynamic therapy, particularly for the treatment of primary and recurrent head and neck cancer. The solubilization of these compounds, such as tetrahydroporphyrin, has been a focus to enhance their utility in aqueous media, which is critical for their application in photodynamic therapy (Songca & Mbatha, 2000).

Optoelectronic and Surface Properties

Research has been conducted on manganese complexes of tetraphenylporphyrin and their hybrid materials with silica gels. These materials exhibit unique optoelectronic and surface properties, including bathochromic and hyperchromic effects in emission spectra and distinct aggregate orientations on surfaces. These characteristics make them suitable for use in medicine, sensor formulation, and eco-friendly catalysts for photodegradation of organic compounds (Fagadar-Cosma et al., 2009).

Photophysical Behavior and Redox Properties

The redox-switchable properties of certain 5,10,15,20-tetraaryl-5,15-diazaporphyrinoid Nickel(II) complexes have been explored. These complexes exhibit antiaromaticity or aromaticity depending on their electron states, offering potential applications in various scientific domains, such as materials science and molecular electronics (Satoh et al., 2016).

Electrochemical Sensors

5,10,15,20-Tetraphenylporphyrin has been utilized in developing poly(vinyl chloride) (PVC) based membrane sensors for selective detection of Ni2+. These sensors have demonstrated potential for applications in environmental monitoring and analytical chemistry (Gupta et al., 1997).

Porphyrin Doping and Semiconductor Properties

Research into poly-5,10,15,20-tetrakis(p-aminophenyl)porphyrin films has revealed their potential as elements in photovoltaic devices. These films can become electroconductive upon doping, indicating their use in devices that operate on exciton excitation under light radiation (Tesakova & Parfenyuk, 2021).

properties

IUPAC Name

5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-25,27,46-47H,26,28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHWYXCUXNAHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572178
Record name 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin

CAS RN

2669-65-0
Record name 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Lionel - Journal of the Chemical Society, Perkin Transactions 1, 1996 - pubs.rsc.org
The outcome of the reaction of metallo-2-nitro-5,10,15,20-tetraphenylporphyrins with oxyanions is dependent both on the nature of the coordinated metal ion and on the reaction …
Number of citations: 48 pubs.rsc.org
M Schlabach, G Scherer… - Journal of the American …, 1991 - ACS Publications
The tautomerism of meso-tetraphenylchlorin-15 (V4 (TPC) has been studied by dynamic NMR spectroscopy. Only two degenerate tautomers of TPC, AC and CA, are observed whose …
Number of citations: 1 pubs.acs.org
MJ Pregel, EJ Dunn, E Buncel - Journal of the American Chemical …, 1991 - ACS Publications
The rates of the nucleophilic displacement reactions of aryl benzenesulfonates (la—f) with alkali-metal ethoxides (LiOEt, KOEt, and KOEt in the presence of complexingagents) in …
Number of citations: 63 pubs.acs.org
D Elhosari, M Abdou, AS Abdel-Razek… - Journal of …, 2022 - aprh.journals.ekb.eg
Objectives: Tabernaemontana pandacaqui is used in Indonesian folklore as a cure for ulcers, inflammation, skin sores and stomach pain, it was recently grown in Egypt for ornamental …
Number of citations: 1 aprh.journals.ekb.eg
DJ Gibbons - 2019 - tara.tcd.ie
Chlorophylls are essential molecules for life on the earth and the principal pigments of photosynthesis. 1 Thus far over a hundred chemically different natural chlorophylls (Chls) have …
Number of citations: 0 www.tara.tcd.ie

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